

# A Comparative In Vitro Efficacy Analysis of Relebactam and Vaborbactam

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of two novel  $\beta$ -lactamase inhibitors, **relebactam** and vaborbactam. The data presented is collated from various scientific studies to offer a comprehensive overview for researchers, scientists, and professionals in drug development.

#### **Data Presentation**

The in vitro activities of imipenem/**relebactam** and meropenem/vaborbactam against common Gram-negative pathogens are summarized below. Minimum Inhibitory Concentration (MIC) is a key indicator of antimicrobial susceptibility.



| Organism                                                                          | Antimicrobial<br>Agent  | MIC50<br>(μg/mL) | MIC90<br>(μg/mL) | Susceptibilit<br>y Rate (%)                                  | Key Findings                                             |
|-----------------------------------------------------------------------------------|-------------------------|------------------|------------------|--------------------------------------------------------------|----------------------------------------------------------|
| Carbapenem-<br>Resistant<br>Klebsiella<br>pneumoniae<br>(CRKP)                    | Imipenem/Rel<br>ebactam | -                | -                | 95.8%[1]                                                     | Highly effective against CRKP isolates.[1]               |
| Meropenem/<br>Vaborbactam                                                         | -                       | -                | -                | Similarly effective against CRKP.[1]                         |                                                          |
| Carbapenem-<br>Resistant<br>Pseudomona<br>s aeruginosa<br>(CRPA)                  | Imipenem/Rel<br>ebactam | -                | -                | -                                                            | Highly effective in vitro against both CRKP and CRPA.[1] |
| Meropenem/<br>Vaborbactam                                                         | -                       | -                | -                | Demonstrate<br>d very low<br>activity<br>against<br>CRPA.[1] |                                                          |
| Carbapenem-Resistant Non-Carbapenem ase- Producing Enterobacter ales (CR non-CPE) | Imipenem/Rel<br>ebactam | -                | -                | 81.0%[2]                                                     | Demonstrate<br>d in vitro<br>efficacy.                   |
| Meropenem/<br>Vaborbactam                                                         | -                       | -                | 80.6%            | Showed<br>slightly lesser<br>efficacy<br>compared to         |                                                          |



|                                                                    |                              |          | imipenem/rel<br>ebactam.                                                                                                       |                                                       |
|--------------------------------------------------------------------|------------------------------|----------|--------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------|
| Enterobacter<br>ales from<br>Urinary Tract<br>Infections<br>(UTIs) | Imipenem/Rel<br>-<br>ebactam | -        | 95%[3]                                                                                                                         | Both combinations demonstrated excellent efficacy.[3] |
| Meropenem/<br>Vaborbactam                                          |                              | 99.3%[3] | Meropenem/v<br>aborbactam<br>showed<br>higher<br>susceptibility<br>among<br>imipenem<br>non-<br>susceptible<br>isolates.[3]    |                                                       |
| Enterobacter<br>ales from<br>Intra-<br>abdominal<br>Infections     | Imipenem/Rel<br>-<br>ebactam | -        | -                                                                                                                              | Both<br>combinations<br>had excellent<br>efficacy.    |
| Meropenem/<br>Vaborbactam                                          |                              | -        | Meropenem/v<br>aborbactam<br>had higher<br>susceptibility<br>rates against<br>imipenem-<br>non-<br>susceptible<br>isolates.[4] |                                                       |
| SME-<br>producing<br>Serratia<br>marcescens                        | Imipenem/Rel<br>-<br>ebactam | -        | -                                                                                                                              | All isolates<br>were<br>resistant.[5]                 |



|             | All isolates |
|-------------|--------------|
| Meropenem/  | were         |
| Vaborbactam | susceptible. |
|             | [5]          |

Note: MIC values are for the  $\beta$ -lactam component. The concentration of the  $\beta$ -lactamase inhibitor was held constant at 4  $\mu$ g/mL for **relebactam** and 8  $\mu$ g/mL for vaborbactam.[1]

## **Experimental Protocols**

The following are detailed methodologies for key experiments cited in the comparative analysis of **relebactam** and vaborbactam.

# Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

- Preparation of Bacterial Inoculum:
  - Isolate colonies of the test bacterium are selected from an 18-24 hour agar plate.
  - The colonies are suspended in a sterile saline or broth solution to match the turbidity of a
     0.5 McFarland standard. This corresponds to approximately 1-2 x 108 CFU/mL.
  - The standardized suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.
- Preparation of Microdilution Plates:
  - 96-well microtiter plates are used.
  - The antimicrobial agents (imipenem/relebactam and meropenem/vaborbactam) are serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB).



- A fixed concentration of the β-lactamase inhibitor (e.g., 4 µg/mL for relebactam and 8 µg/mL for vaborbactam) is maintained in each well.[1]
- · Inoculation and Incubation:
  - Each well is inoculated with the prepared bacterial suspension.
  - Control wells (growth control without antibiotic and sterility control without bacteria) are included.
  - The plates are incubated at 35-37°C for 16-20 hours in ambient air.
- Interpretation of Results:
  - The MIC is read as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity).
  - Susceptibility is determined based on established clinical breakpoints from organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][3]

## **Time-Kill Assays**

Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

- · Preparation:
  - A starting bacterial inoculum of approximately 5 x 105 to 1 x 106 CFU/mL is prepared in a suitable broth medium.
  - The antimicrobial agents are added at various concentrations, often multiples of the MIC.
- Sampling and Plating:
  - At predefined time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed from each test culture.



- The samples are serially diluted and plated onto agar plates.
- · Incubation and Colony Counting:
  - The agar plates are incubated for 18-24 hours to allow for colony formation.
  - The number of viable colonies (CFU/mL) is determined for each time point.
- Data Analysis:
  - The change in bacterial count (log10 CFU/mL) over time is plotted.
  - Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in the initial bacterial count.

#### **Visualizations**

## Mechanism of Action: β-Lactamase Inhibition



Click to download full resolution via product page

Caption: Mechanism of  $\beta$ -lactamase inhibitors in protecting  $\beta$ -lactam antibiotics.

## **Experimental Workflow: In Vitro Efficacy Comparison**





Click to download full resolution via product page

Caption: Workflow for comparing the in vitro efficacy of antimicrobial agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro activity of imipenem/relebactam, meropenem/vaborbactam and comparators against Enterobacterales causing urinary tract infection in Taiwan: results from the Study for Monitoring Antimicrobial Resistance Trends (SMART), 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]



- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- To cite this document: BenchChem. [A Comparative In Vitro Efficacy Analysis of Relebactam and Vaborbactam]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15564724#comparative-efficacy-of-relebactam-and-vaborbactam-in-vitro]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com